![molecular formula C10H11NO3 B2466283 3-(Cyclopropylmethoxy)isonicotinic acid CAS No. 1504949-03-4](/img/structure/B2466283.png)
3-(Cyclopropylmethoxy)isonicotinic acid
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Overview
Description
3-(Cyclopropylmethoxy)isonicotinic acid, also known as 3-(CPMI), is an organic compound belonging to the class of compounds known as isonicotinic acids. It is an aromatic compound with a molecular formula of C9H10NO2. 3-(CPMI) is a derivative of isonicotinic acid, and is a cyclopropylmethoxy derivative of isonicotinic acid. 3-(CPMI) has been studied for its potential applications in the fields of medicine, biochemistry, and physiology.
Scientific Research Applications
- INA’s Role : INA was first identified as an inducer of resistance in cucumber against the fungal pathogen Colletotrichum lagenarium. It stimulates endogenous immunity in plants, allowing them to combat pathogenic invasions more effectively .
- INA’s Role : Researchers have synthesized compounds based on INA that exhibit significant activity against TB, making them potential starting points for developing new lead compounds .
- Applications : INA-based dyes contribute to improving solar cell performance, advancing sustainable energy technologies .
Plant Immunity Induction
Tuberculosis Treatment
Dye-Sensitized Solar Cells (DSSCs)
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
The primary target of 3-(Cyclopropylmethoxy)isonicotinic acid is likely to be similar to that of its parent compound, isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis, and it primarily targets the Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
It can be inferred from the mode of action of isoniazid . Isoniazid is a prodrug and must be activated by bacterial catalase . It is then acetylated by N-acetyl transferase to N-acetylisoniazid, which is biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Biochemical Pathways
Based on the parent compound isoniazid, it can be inferred that the compound likely affects the mycolic acid biosynthesis pathway . Mycolic acids are unique components of the cell wall of mycobacteria and disruption of their synthesis leads to the death of the bacteria .
Pharmacokinetics
Based on the parent compound isoniazid, it can be inferred that the compound is likely metabolized by hepatic n-acetyltransferase (nat) and cytochrome p450 2e1 (cyp2e1) to form hepatotoxins . The ADME properties of the compound and their impact on bioavailability would need further investigation.
Result of Action
Based on the parent compound isoniazid, it can be inferred that the compound likely has anti-mycobacterial activity .
Action Environment
It can be inferred from the parent compound isoniazid that factors such as the presence of bacterial catalase and the individual’s acetylator status (slow or fast) could influence the compound’s action .
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-3-4-11-5-9(8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPGJEFYGWXEHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)isonicotinic acid |
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